AT9283 Retains Potent Activity Against T315I Mutant Bcr-Abl Where Imatinib and Second-Generation TKIs Fail
AT9283 demonstrates retained anti-proliferative activity against Bcr-Abl T315I mutant cells, a gatekeeper mutation that confers high-level resistance to imatinib, nilotinib, dasatinib, and bosutinib [1]. In a 72-hour proliferation assay using BaF3 cells stably expressing Bcr-Abl T315I, AT9283 inhibited proliferation with IC50 values between 8 and 33 nM [1]. In contrast, imatinib, nilotinib, and dasatinib show IC50 values >10,000 nM against this same T315I mutant in comparable assays [2]. The compound maintains this activity in human CML cell lines harboring the T315I mutation (KBM-5/STI-R), exhibiting an IC50 of 124 nM, which is comparable to the 130 nM observed in imatinib-resistant cells with Bcr-Abl overexpression (K562/IMR) and similar to wild-type sensitivity (56-170 nM) [1].
| Evidence Dimension | Anti-proliferative activity against Bcr-Abl T315I mutant cells |
|---|---|
| Target Compound Data | IC50 8-33 nM (BaF3 Bcr-Abl T315I); IC50 124 nM (KBM-5/STI-R human CML line) |
| Comparator Or Baseline | Imatinib, nilotinib, dasatinib: IC50 >10,000 nM against T315I mutant |
| Quantified Difference | AT9283 is >300-fold more potent than imatinib-class TKIs against T315I mutant |
| Conditions | 72-hour proliferation assay; BaF3 cells stably expressing Bcr-Abl T315I; human CML cell lines |
Why This Matters
This retained activity against the T315I mutation makes AT9283 a uniquely valuable tool compound for investigating therapeutic strategies in TKI-resistant CML models where standard agents are ineffective.
- [1] Squires M, Reule M, Curry J, et al. AT9283, a potent inhibitor of Bcr-Abl T315I, is active in CML models. Cancer Res. 2008;68(9_Supplement):2820. View Source
- [2] O'Hare T, Eide CA, Deininger MW. Bcr-Abl kinase domain mutations, drug resistance, and the road to a cure for chronic myeloid leukemia. Blood. 2007;110(7):2242-2249. View Source
